molecular formula C21H30N2O5S B2745731 Ethyl 1-[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]piperidine-4-carboxylate CAS No. 1214874-64-2

Ethyl 1-[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]piperidine-4-carboxylate

Cat. No. B2745731
M. Wt: 422.54
InChI Key: ZJUNRVURJMPMPY-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals and other biologically active compounds . The presence of the sulfonylamino and carboxylate groups suggests that it could participate in a variety of chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The piperidine ring provides a cyclic structure, while the sulfonylamino and carboxylate groups could potentially participate in hydrogen bonding and other intermolecular interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonylamino and carboxylate groups could impact its solubility, while the cyclic piperidine structure could influence its stability .

Scientific Research Applications

Anticancer Potential

Ethyl 1-[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]piperidine-4-carboxylate derivatives have shown promise in cancer research. A study by Rehman et al. (2018) involved the synthesis of new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and evaluating them as potential anticancer agents. The derivatives displayed significant anticancer activity, suggesting their utility in developing new anticancer treatments Rehman et al., 2018.

Enzyme Inhibition for Alzheimer's Disease

Another significant application is in the synthesis of compounds for enzyme inhibition, which is crucial in Alzheimer's disease research. Khalid, Rehman, and Abbasi (2014) synthesized a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives and screened them for their acetylcholinesterase and butyrylcholinesterase enzyme inhibition activities. These enzymes are targets in Alzheimer's disease treatment, indicating the potential therapeutic benefits of these compounds Khalid, Rehman, & Abbasi, 2014.

Antibacterial Activity

Research by Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. This study highlights the relevance of these compounds in developing new antibacterial agents, showcasing their potential in addressing antibiotic resistance Iqbal et al., 2017.

Chemical Synthesis and Medicinal Chemistry

Ethyl 1-[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]piperidine-4-carboxylate derivatives play a crucial role in chemical synthesis and medicinal chemistry. Zhu, Lan, and Kwon (2003) explored the synthesis of highly functionalized tetrahydropyridines through an annulation process, demonstrating the compound's utility in creating complex structures with potential pharmacological applications Zhu, Lan, & Kwon, 2003.

Ion Conductivity in Batteries

Kim, Cho, and Shin (2013) studied the use of a related compound, 1-Ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide, as a co-solvent in Li-ion batteries. This research indicates the broader applications of piperidine derivatives in enhancing ion conductivity and overall performance of energy storage devices Kim, Cho, & Shin, 2013.

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it shows promise as a pharmaceutical, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

ethyl 1-[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O5S/c1-4-28-21(25)18-10-13-23(14-11-18)20(24)19(16(2)3)22-29(26,27)15-12-17-8-6-5-7-9-17/h5-9,12,15-16,18-19,22H,4,10-11,13-14H2,1-3H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUNRVURJMPMPY-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C(C(C)C)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CCN(CC1)C(=O)C(C(C)C)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[3-methyl-2-(2-phenylethenesulfonamido)butanoyl]piperidine-4-carboxylate

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